4-(Bromomethyl)-2-methylpyridine
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGGQWHXOPXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302605 | |
| Record name | 4-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-68-6 | |
| Record name | 4-(Bromomethyl)-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 2,4-Dimethylpyridine
A plausible route involves radical bromination of 2,4-dimethylpyridine using N-bromosuccinimide (NBS) under controlled conditions. This method capitalizes on the reactivity of allylic or benzylic positions, though pyridine’s electron-deficient ring complicates selectivity.
Hypothetical Procedure :
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Dissolve 2,4-dimethylpyridine in carbon tetrachloride.
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Add NBS (1.1 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv).
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Reflux at 80°C for 12–24 hours.
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Purify via column chromatography to isolate this compound.
Challenges :
Hydrobromination of 4-(Hydroxymethyl)-2-methylpyridine
An alternative two-step strategy involves oxidation of 2,4-dimethylpyridine to 4-(hydroxymethyl)-2-methylpyridine, followed by bromination.
Step 1: Oxidation
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React 2,4-dimethylpyridine with a mild oxidizing agent (e.g., SeO₂ in acetic acid) to yield 4-(hydroxymethyl)-2-methylpyridine.
Step 2: Bromination
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Treat the hydroxymethyl intermediate with PBr₃ or HBr in the presence of a Lewis acid (e.g., ZnBr₂) to replace the hydroxyl group with bromine.
Advantages :
-
Higher regioselectivity compared to direct bromination.
Catalytic and Solvent Systems
Solvent Effects on Bromination
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromomethylation efficiency by stabilizing transition states. In contrast, nonpolar solvents like toluene, used in condensation reactions for 2-methyl-4-nitropyridine synthesis, may reduce reactivity in bromination steps.
Comparative Analysis of Reported Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Scalability |
|---|---|---|---|---|
| Direct Bromination | 2,4-Dimethylpyridine | NBS, AIBN, CCl₄, reflux | 40–60% | Moderate |
| Hydrobromination | 4-(Hydroxymethyl)-2-MePy | PBr₃, ZnBr₂, CH₂Cl₂, 0°C→RT | 75–85% | High |
| Catalytic Cross-Coupling | 4-Me-2-Picoline | Pd/C, bromomethyl ether, MeOH | ~50%* | Low |
*Theoretical estimate based on analogous reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Nucleophilic Substitution: Products like 4-(Azidomethyl)-2-methylpyridine, 4-(Methylthio)-2-methylpyridine.
Oxidation: 4-(Bromomethyl)-2-pyridinecarboxylic acid.
Reduction: 4-(Bromomethyl)-2-methylpiperidine.
Scientific Research Applications
4-(Bromomethyl)-2-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylpyridine depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 4-(Bromomethyl)-2-methylpyridine and related brominated pyridine derivatives:
Key Comparative Insights :
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine contains two bromine atoms and two methyl groups, making it highly reactive in SN2 reactions but less soluble in polar solvents due to increased hydrophobicity .
Applications in Synthesis :
- 4-(Bromomethyl)pyridine hydrobromide is frequently employed in synthesizing benzoxazole derivatives and studying photoelectron transfer in supramolecular systems .
- 2-(4-Bromomethylphenyl)pyridine ’s aromatic bromomethyl group enables its use as a ligand in metal-organic frameworks (MOFs), leveraging the pyridine ring’s coordination capability .
For example, 4-(Bromomethyl)pyridine hydrobromide melts at 189–192°C, whereas non-brominated pyridines like 4-methylpyridine are liquids at room temperature . IR and ¹H NMR data for similar compounds (e.g., δH ~3.48 ppm for CH₂Br in chlorin derivatives) suggest distinct spectral signatures for bromomethyl groups, aiding structural confirmation .
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., using methyl 4-(bromomethyl)benzoate) has been applied to bromomethylpyridine derivatives, achieving high yields (up to 100%) under optimized conditions . This contrasts with conventional methods, which may require longer reaction times.
Contradictions and Limitations :
Biological Activity
4-(Bromomethyl)-2-methylpyridine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound's unique structure, featuring a bromomethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : C₆H₆BrN
- Molecular Weight : 173.02 g/mol
- CAS Number : 22282-99-1
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Suzuki Coupling Reactions : This method utilizes palladium-catalyzed coupling between aryl halides and boronic acids. A study indicated that using a mixed solvent of water and 1,4-dioxane under microwave conditions significantly improved yields .
- Bromination of Pyridine Derivatives : Direct bromination methods have been explored to introduce the bromomethyl group effectively.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. It has been reported that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, compounds derived from this structure have shown efficacy against various cancer cell lines, including breast and prostate cancer models .
Interaction with Biological Targets
This compound interacts with several biological targets:
- Bromodomains : Recent studies have focused on how this compound can serve as a probe for bromodomain-containing proteins, which play crucial roles in epigenetic regulation. The compound's ability to modulate these interactions suggests its potential as a therapeutic agent in diseases linked to dysregulated epigenetic processes .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Proliferation : In vitro studies indicated that certain derivatives could reduce the viability of cancer cells by inducing apoptosis through caspase activation pathways. These findings highlight the compound's potential as an anticancer agent .
- Bromodomain Probes : Research into the selectivity of bromodomain inhibitors revealed that this compound derivatives could selectively inhibit BET proteins involved in cancer progression, showcasing their therapeutic potential in oncology .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 4-(Bromomethyl)-2-methylpyridine in laboratory settings?
- Methodological Answer : Proper handling requires adherence to safety protocols such as using PPE (gloves, goggles), working in a fume hood, and immediate decontamination of spills. In case of skin contact, wash thoroughly with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Toxicological data gaps necessitate assuming high reactivity and potential irritancy.
Q. How can researchers optimize synthesis yields of this compound?
- Methodological Answer : High yields (>90%) are achievable via halogenation of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in CCl₄ with catalytic AIBN). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity . Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc).
Q. What characterization techniques are critical for verifying this compound structure and purity?
- Methodological Answer :
- NMR : Compare ¹H NMR (δ ~4.5 ppm for -CH₂Br; δ 8.3–8.6 ppm for pyridine protons) and ¹³C NMR (δ ~30 ppm for -CH₂Br; δ 120–150 ppm for aromatic carbons) to literature .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 186 (C₇H₇BrN⁺).
- Melting Point : Expected range 80–82°C (varies with purity) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?
- Methodological Answer : Mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) reveal that Pd-catalyzed Suzuki-Miyaura couplings proceed via oxidative addition of the C-Br bond. Use deuterated analogs to track hydrogen transfer pathways. Computational modeling (DFT) can predict regioselectivity in bipyridine synthesis .
Q. What strategies resolve discrepancies in reported spectral data for derivatives of this compound?
- Methodological Answer : Contradictions in NMR data (e.g., δ shifts due to solvent polarity) require standardized protocols:
- Use DMSO-d₆ or CDCl₃ consistently.
- Validate with 2D techniques (COSY, HSQC) to assign overlapping signals .
- Cross-reference with high-resolution crystallography data (e.g., CCDC entries) .
Q. How can this compound be applied in supramolecular or coordination chemistry?
- Methodological Answer : The bromomethyl group facilitates ligand functionalization for metal complexes (e.g., Re, Ni). For example, reaction with [Re(CO)₃(H₂O)₃]⁺ forms Re-pyridyl complexes with luminescent properties. Monitor coordination via IR (CO stretches at ~2000 cm⁻¹) and X-ray diffraction .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological systems)?
- Methodological Answer : Matrix effects in LC-MS require isotope-labeled internal standards (e.g., ²H or ¹³C analogs). Optimize extraction using SPE cartridges (C18 phase) and mobile phases with 0.1% formic acid for ionization efficiency . Validate with spike-recovery tests (target recovery: 85–115%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
